molecular formula C10H16O3 B2957672 2-(5-Cyclopropyloxolan-2-yl)propanoic acid CAS No. 2248336-74-3

2-(5-Cyclopropyloxolan-2-yl)propanoic acid

Cat. No.: B2957672
CAS No.: 2248336-74-3
M. Wt: 184.235
InChI Key: MEJSTNRHLSVZST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Cyclopropyloxolan-2-yl)propanoic acid is an organic compound that belongs to the class of carboxylic acids It features a cyclopropyl group attached to an oxolane ring, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Cyclopropyloxolan-2-yl)propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylcarbinol with oxirane in the presence of a strong acid catalyst to form the oxolane ring. This intermediate is then subjected to further reactions to introduce the propanoic acid group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(5-Cyclopropyloxolan-2-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce cyclopropyl alcohols.

Scientific Research Applications

2-(5-Cyclopropyloxolan-2-yl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be utilized in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-(5-Cyclopropyloxolan-2-yl)propanoic acid exerts its effects involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the cyclopropyl and oxolane rings may interact with hydrophobic pockets within proteins, affecting their conformation and function.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Cyclopropyloxolan-2-yl)acetic acid
  • 2-(5-Cyclopropyloxolan-2-yl)butanoic acid
  • 2-(5-Cyclopropyloxolan-2-yl)pentanoic acid

Uniqueness

2-(5-Cyclopropyloxolan-2-yl)propanoic acid is unique due to its specific combination of a cyclopropyl group and an oxolane ring attached to a propanoic acid moiety. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-(5-cyclopropyloxolan-2-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c1-6(10(11)12)8-4-5-9(13-8)7-2-3-7/h6-9H,2-5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEJSTNRHLSVZST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC(O1)C2CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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